molecular formula C23H18O6 B2746606 8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one CAS No. 869079-39-0

8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one

Cat. No. B2746606
CAS RN: 869079-39-0
M. Wt: 390.391
InChI Key: GWJGNVNGMYRFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as flavokawain A, and it is a naturally occurring chalcone that is found in plants such as kava (Piper methysticum) and black pepper (Piper nigrum). In

Scientific Research Applications

Antimicrobial Activity

8-Methoxy substituted chromen-2-ones have demonstrated significant antibacterial and antifungal activities. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized and showed substantial antimicrobial effects comparable to standard drugs. These compounds' structure-activity relationships were explored through molecular docking studies with oxidoreductase proteins (Mandala et al., 2013).

Fluorescence Properties

8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one, a related compound, exhibits unique fluorescence properties. It is almost non-fluorescent in aprotic solvents but fluoresces strongly in protic solvents. This property makes it a potential candidate for developing new fluorogenic sensors (Uchiyama et al., 2006).

Synthesis of Natural Products

8-Aryl-substituted coumarins, including 7-methoxy-8-aryl variants, are synthesized using methods such as Suzuki-Miyaura coupling. These compounds have shown antileishmanial activity and are derived from natural products found in plants like Galipea panamensis (Schmidt et al., 2012).

Pharmaceutical Synthesis Applications

8-Methoxy substituted chromen-2-ones are utilized in the synthesis of pharmaceuticals like Warfarin and its analogs. Novel catalysts based on these compounds have been developed for efficient and environmentally friendly synthesis processes (Alonzi et al., 2014).

Anti-Cancer Activity

Bis-chromenone derivatives, including those with 8-methoxy substitutions, have been designed and synthesized for their anti-cancer activity. Some compounds in this family showed significant in vitro anti-proliferative activity against various human cancer cell lines (Venkateswararao et al., 2014).

Cytoprotective Effects

8-Alkylcoumarins derived from 8-methoxy substituted chromen-2-ones exhibit cytoprotective effects on cells damaged by oxidative stress. These compounds have been isolated from natural sources like the fruits of Cnidium monnieri (Chang et al., 2014).

Antibacterial Effects

Compounds derived from 4-hydroxy-chromen-2-one, closely related to 8-methoxy substituted chromen-2-ones, have shown high levels of antibacterial activity against various bacterial strains. These compounds were synthesized and characterized for their potential as novel antibacterial agents (Behrami & Dobroshi, 2019).

properties

IUPAC Name

8-methoxy-3-[7-(2-methylprop-2-enoxy)-2-oxochromen-4-yl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-13(2)12-27-15-7-8-16-17(11-21(24)28-20(16)10-15)18-9-14-5-4-6-19(26-3)22(14)29-23(18)25/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJGNVNGMYRFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-3-[7-(2-methylprop-2-enoxy)-2-oxochromen-4-yl]chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.